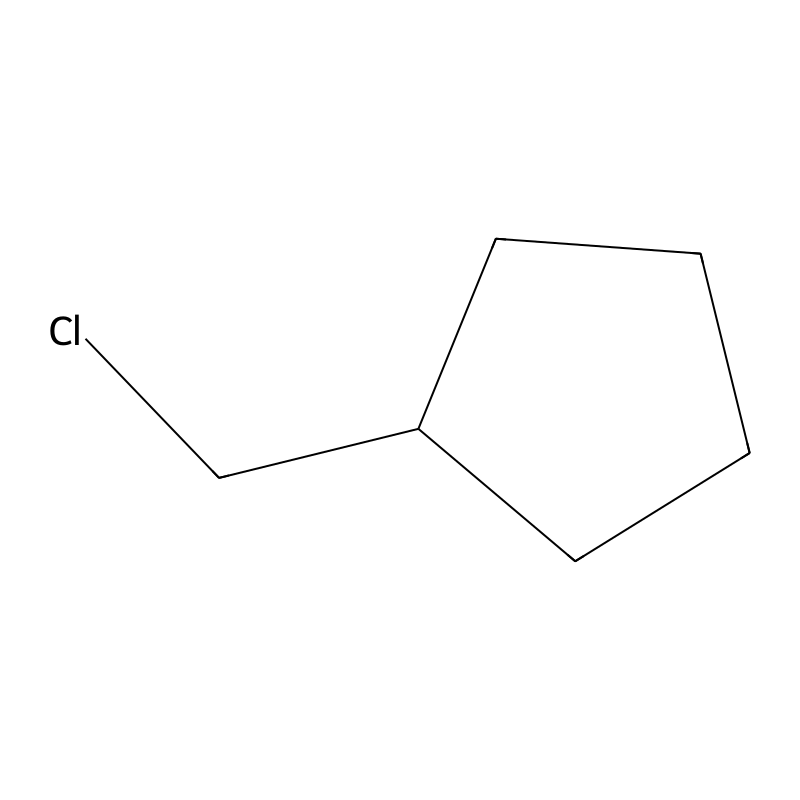

(Chloromethyl)cyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Highly Substituted Cyclopentadienes

Field: Organometallic Chemistry

Application: Cyclopentadienes and pentafulvenes serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .

Method: The synthesis of highly substituted cyclopentadienes and pentafulvenes involves the structural modification of cyclopentadienyl ligands on the metallocenes to improve catalytic efficiency and selectivity .

Results: The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes has led to improvements in catalytic efficiency and selectivity .

Study of Cyclopentane Hydrates

Field: Chemical Engineering

Application: Cyclopentane hydrates have been studied in the presence of NaCl, KCl, and a mixture of NaCl-KCl .

Method: The study involved following a quick and a slow dissociation procedure .

Results: The equilibrium temperatures of cyclopentane hydrate dropped significantly with an increase in salt concentration .

Purification of Cyclopentane

Application: A hydrate-based cyclopentane purification technology has been proposed .

Method: The proposed technology involves the use of azeotrope cyclopentane and neohexane in petroleum .

Results: Cyclopentane (95%) was purified to 98.56% yield using the proposed hydrate-based cyclopentane purification technology .

Chloromethylation of Aromatic Compounds

Field: Organic Chemistry

Application: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Method: The chloromethylation of aromatic compounds involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .

Results: The corresponding chloromethyl derivatives were obtained in good to excellent yields .

(Chloromethyl)cyclopentane is an organic compound characterized by the presence of a chloromethyl group attached to a cyclopentane ring. Its molecular formula is , and it has a molecular weight of approximately 118.60 g/mol. The structure consists of a five-membered cyclopentane ring with a chloromethyl substituent, which contributes to its unique chemical properties and reactivity. This compound is notable for its ability to participate in various

(Chloromethyl)cyclopentane itself likely doesn't possess a specific mechanism of action in biological systems. However, the reactive chloromethyl group could potentially act as an alkylating agent, transferring a methyl group (CH₃) to other molecules. This alkylation process can have various effects depending on the target molecule.

- Toxicity: Chlorinated hydrocarbons can be toxic if ingested, inhaled, or absorbed through the skin [].

- Flammability: (Chloromethyl)cyclopentane likely possesses some degree of flammability due to the presence of carbon and hydrogen atoms in its structure [].

- Reactivity: The chloromethyl group can be reactive with other chemicals, potentially leading to hazardous exothermic reactions.

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, resulting in the formation of various derivatives. This reaction is facilitated by the electrophilic nature of the carbon atom bonded to chlorine.

- Radical Reactions: The compound can also participate in radical reactions where the chloromethyl radical can react with other radicals or undergo elimination reactions .

- Electrophilic Addition: In certain conditions, (chloromethyl)cyclopentane can react with electrophiles, leading to the formation of more complex structures.

Several methods exist for synthesizing (chloromethyl)cyclopentane:

- Chloromethylation: A common method involves the chloromethylation of cyclopentane using formaldehyde and hydrochloric acid under acidic conditions. This reaction can be catalyzed by Lewis acids such as zinc chloride .

- Radical Halogenation: Another approach is through radical halogenation, where cyclopentane reacts with chlorine gas under UV light or heat, leading to the formation of chlorinated products including (chloromethyl)cyclopentane.

- Direct Chlorination: Direct chlorination methods can also be used, although they may produce a mixture of products that require further purification.

(Chloromethyl)cyclopentane serves multiple purposes in chemical synthesis:

- Intermediate in Organic Synthesis: It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive chloromethyl group.

- Building Block for Complex Molecules: The compound can be transformed into various functionalized derivatives that are useful in material science and medicinal chemistry.

- Research Reagent: It is utilized in laboratory research for studying reaction mechanisms involving chlorinated compounds.

Interaction studies involving (chloromethyl)cyclopentane primarily focus on its reactivity with nucleophiles and electrophiles. The chloromethyl group makes it susceptible to nucleophilic attack, which can lead to the formation of new carbon-nitrogen or carbon-carbon bonds. Studies on similar compounds suggest that variations in substituents can significantly influence these interactions, affecting reaction rates and product distributions .

(Chloromethyl)cyclopentane shares structural similarities with several other compounds, which allows for comparative analysis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-1-methylcyclopentane | Contains a methyl group; differs in reactivity profile | |

| Cyclopentane | Parent compound without halogen; less reactive | |

| 1-Bromocyclopentane | Bromine instead of chlorine; different reactivity | |

| Chlorocyclopropane | Smaller ring structure; distinct reactivity patterns |

The uniqueness of (chloromethyl)cyclopentane lies in its specific combination of a five-membered ring and a chloromethyl group, which imparts distinct chemical properties compared to its analogs.